Benzeneoctadecanol
Overview
Description
Benzeneoctadecanol, also known as 1-Octadecanol-4-phenyl, is a chemical compound with the molecular formula C24H42O. It is a long-chain fatty alcohol with a benzene ring attached to the octadecanol chain. This compound is known for its unique structure, which combines the properties of both fatty alcohols and aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneoctadecanol can be synthesized through various methods. One common method involves the reduction of benzeneoctadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of benzeneoctadecanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the carboxylic acid group into a hydroxyl group, resulting in the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzeneoctadecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form this compound from benzeneoctadecanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: Benzeneoctadecanoic acid.
Reduction: this compound.
Substitution: Halogenated or nitro-substituted this compound derivatives.
Scientific Research Applications
Benzeneoctadecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: It is used in the production of cosmetics and personal care products, where it acts as an emollient and thickening agent.
Mechanism of Action
The mechanism of action of benzeneoctadecanol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, while the hydrophilic hydroxyl group interacts with the aqueous environment. This amphiphilic nature enables this compound to modulate membrane fluidity and permeability, potentially affecting various cellular processes.
Comparison with Similar Compounds
Octadecanol: A long-chain fatty alcohol without the benzene ring.
Benzyl Alcohol: An aromatic alcohol with a shorter carbon chain.
Stearyl Alcohol: Another long-chain fatty alcohol similar to octadecanol.
Comparison: Benzeneoctadecanol is unique due to the presence of both a long aliphatic chain and an aromatic benzene ring. This combination imparts distinct physicochemical properties, such as higher melting point and enhanced solubility in organic solvents, compared to its non-aromatic counterparts like octadecanol and stearyl alcohol. The aromatic ring also allows for additional chemical reactivity, making this compound a versatile compound in various applications.
Properties
IUPAC Name |
18-phenyloctadecan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c25-23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22,25H,1-14,16,19-20,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYOCXVSZXQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071182 | |
Record name | Benzeneoctadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-06-0 | |
Record name | Benzeneoctadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68141-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneoctadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneoctadecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneoctadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-phenyloctadecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.